1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylphenyl)piperazine
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Overview
Description
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylphenyl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphenylpiperazine with methoxymethylthiocyanate in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use as an anticonvulsant, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole and 5-amino-1,3,4-thiadiazole share structural similarities and exhibit comparable biological activities.
Piperazine Derivatives: Compounds like 1-(2-methylphenyl)piperazine and 1-(4-methoxyphenyl)piperazine also show similar pharmacological properties
Uniqueness
The presence of the methoxymethyl group further enhances its chemical reactivity and pharmacological profile .
Properties
Molecular Formula |
C15H20N4OS |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(methoxymethyl)-5-[4-(2-methylphenyl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H20N4OS/c1-12-5-3-4-6-13(12)18-7-9-19(10-8-18)15-16-14(11-20-2)17-21-15/h3-6H,7-11H2,1-2H3 |
InChI Key |
UQXFNWHYMUHHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=NS3)COC |
Origin of Product |
United States |
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